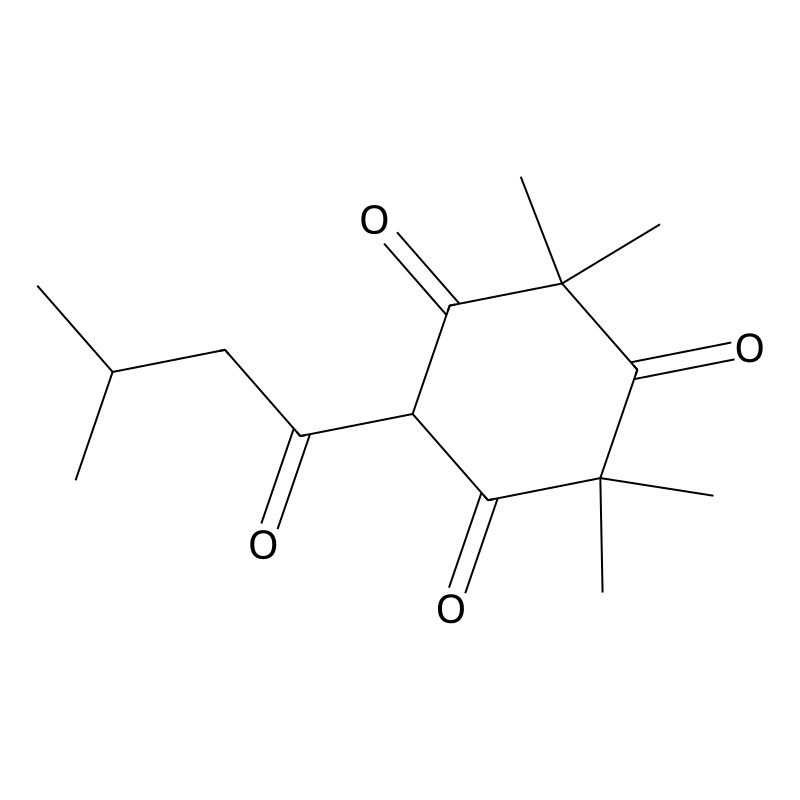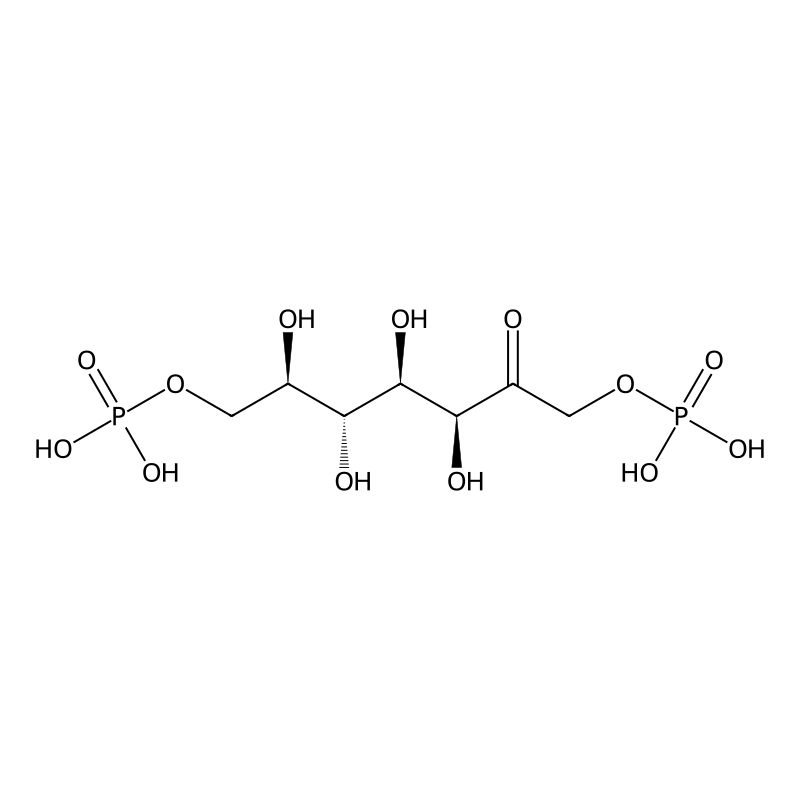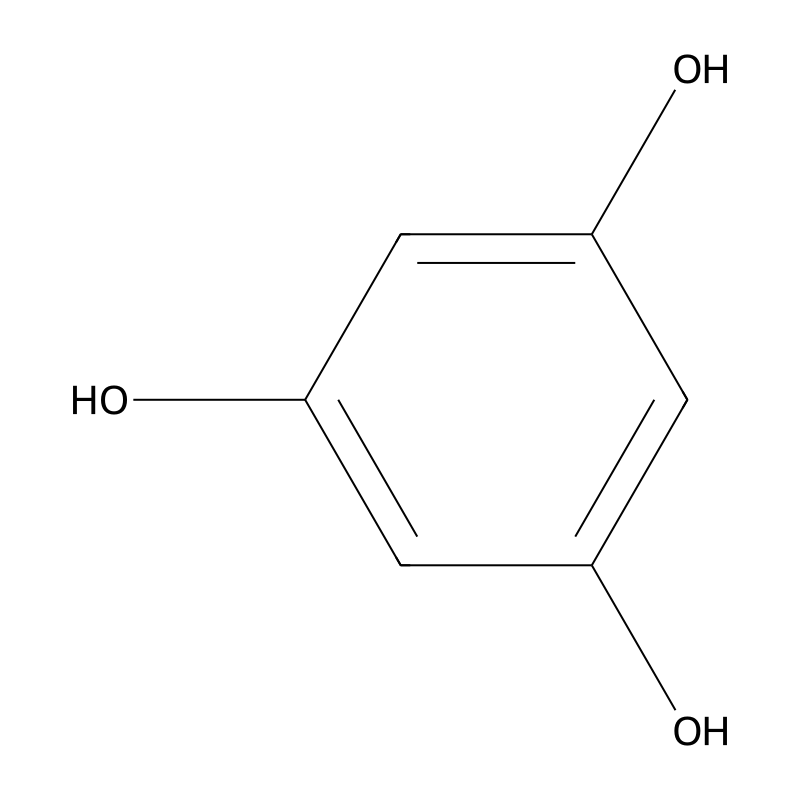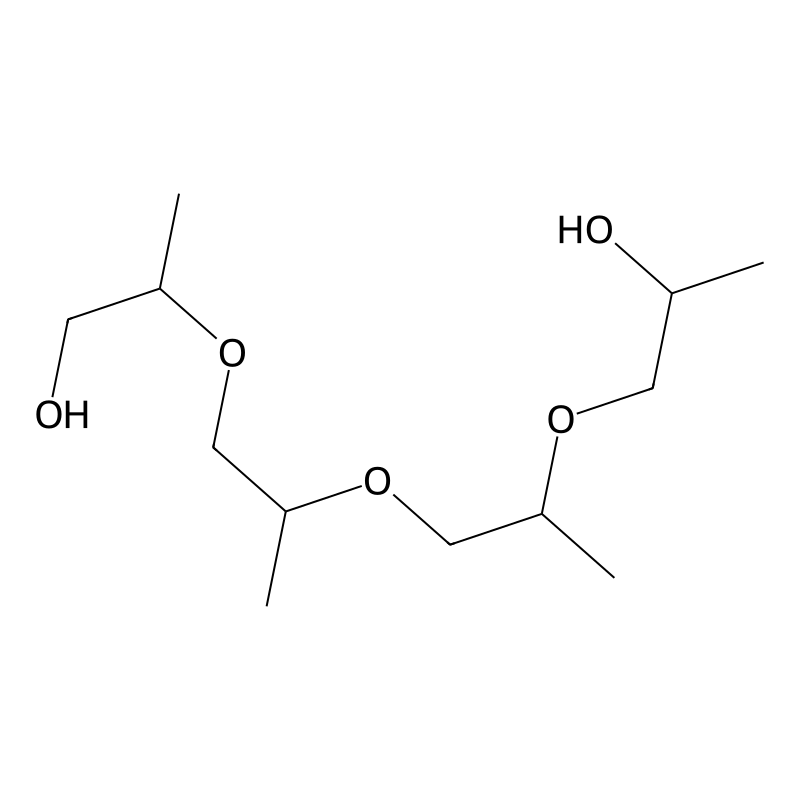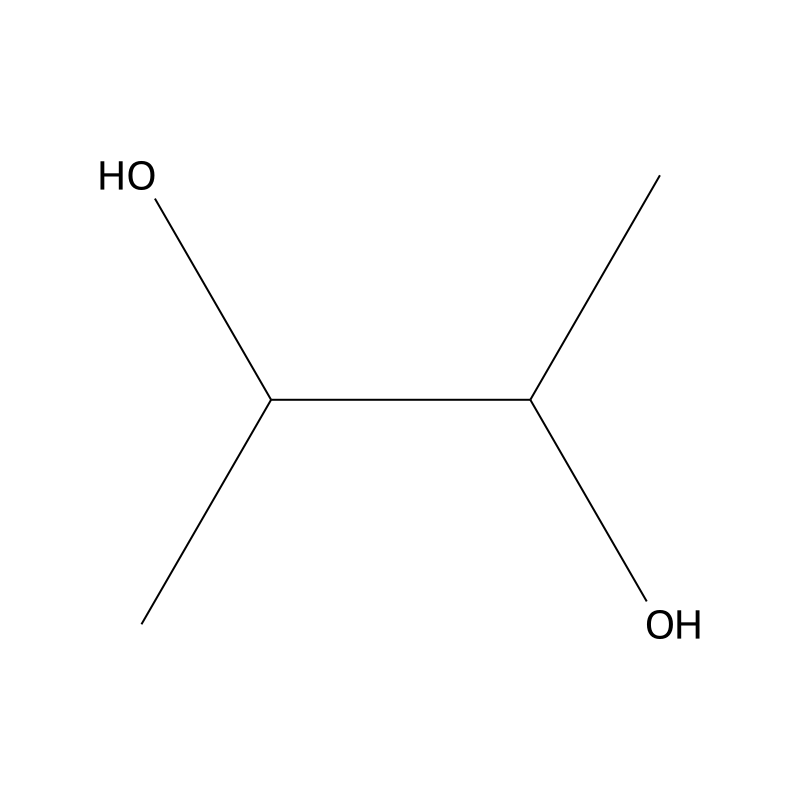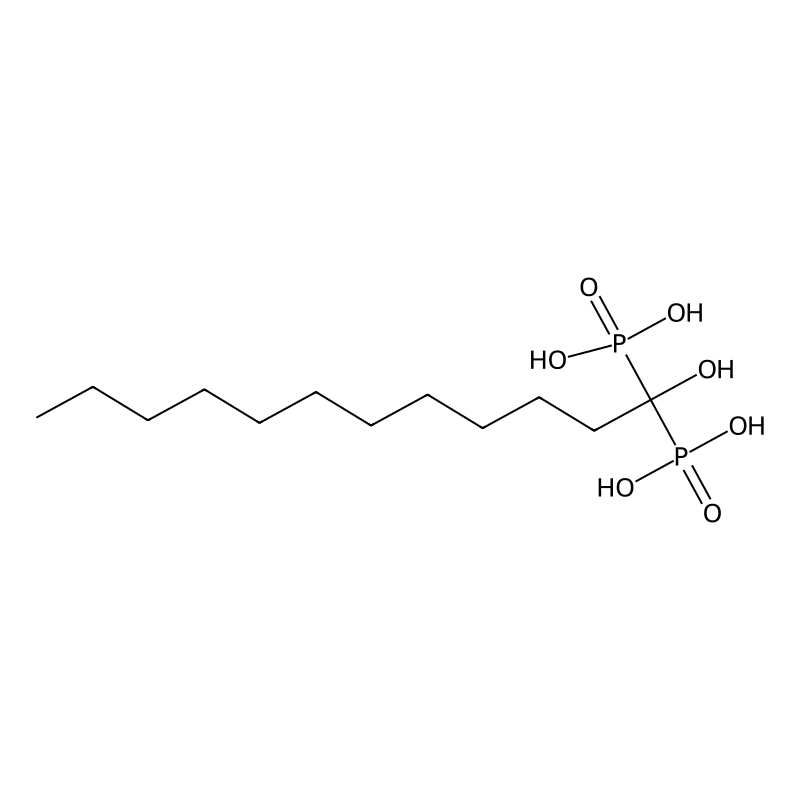Calcium chloride, dihydrate
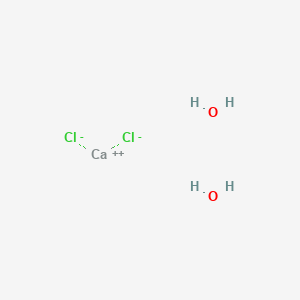
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in methyl carbonate and acetic aicd
Very soluble in ethanol
Freely soluble in water with liberation of much heat
81.3 g/100 g water at 25 °C
In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 74.5 (good)
Canonical SMILES
Stress Tolerance:
- Drought stress: Studies have shown that CaCl₂ application can alleviate the negative effects of drought on various plant species. It is believed to do this by maintaining cell membrane integrity and regulating osmotic pressure within the cells .
Postharvest Preservation:
- Extending shelf life: CaCl₂ treatment has been shown to be effective in preserving the quality of fresh-cut fruits and vegetables. It inhibits the growth of microorganisms, delays aging, and maintains firmness by influencing cell wall integrity .
Calcium Chloride in Other Scientific Research Applications
Beyond plant science, calcium chloride finds applications in various scientific research fields, including:
Food Safety Testing:
- Alternative toxicity model: Researchers are exploring the use of zebrafish embryos as an alternative to traditional mammalian models for assessing the safety of food additives like CaCl₂. This method offers advantages like lower cost and faster results .
Water Treatment:
- Fluoride removal: CaCl₂ can be used to precipitate fluoride ions from water as insoluble calcium fluoride (CaF₂), making it a potential tool for water treatment .
Material Science Research:
Calcium chloride, dihydrate is an inorganic compound with the chemical formula CaCl₂·2H₂O. It appears as a white crystalline solid and is highly soluble in water, making it an effective source of calcium ions. This compound is commonly used in various industrial applications, including de-icing roads, food preservation, and as a drying agent due to its hygroscopic nature. Its molecular weight is approximately 147.02 g/mol, and it is classified as a calcium salt and an inorganic chloride .
Not applicable for Calcium Chloride.
- Skin and eye contact: Can cause irritation, redness, and burning.
- Inhalation: Exposure to dust or mist may irritate the nose, throat, and lungs.
- Ingestion: Large doses can cause nausea, vomiting, abdominal pain, and diarrhea.
- Dissolution in Water:This reaction highlights the dissociation of calcium chloride into calcium ions and chloride ions when dissolved in water.
- Hydration and Dehydration:
Calcium chloride can undergo hydration or dehydration depending on environmental conditions:The reverse reaction occurs when the dihydrate loses water under heat or dry conditions. - Reactions with Carbonates:
Calcium chloride reacts with sodium carbonate to form calcium carbonate precipitate:
Calcium chloride, dihydrate plays a significant role in biological systems primarily as a source of calcium ions, which are crucial for various physiological processes. Calcium ions are vital for muscle contraction, neurotransmitter release, and blood coagulation. Additionally, calcium chloride is used in medical settings to treat conditions like hypocalcemia (low calcium levels) and hyperkalemia (high potassium levels) due to its ability to stabilize cardiac membranes .
Calcium chloride, dihydrate can be synthesized through several methods:
- Neutralization Reaction:
Calcium hydroxide reacts with hydrochloric acid to produce calcium chloride: - Direct Combination:
Calcium metal can directly react with chlorine gas under controlled conditions: - From Limestone:
Calcium carbonate can be treated with hydrochloric acid to yield calcium chloride:
Calcium chloride, dihydrate has a wide range of applications:
- De-Icing Agent: Commonly used on roads during winter to lower the freezing point of water.
- Food Preservation: Acts as a firming agent in canned vegetables and as a preservative for cheese.
- Desiccant: Utilized in drying agents due to its hygroscopic properties.
- Construction: Used in concrete formulations to accelerate curing.
- Laboratory Reagent: Employed in various
Studies have shown that calcium chloride can interact with various biological molecules and compounds:
- Calcium Transport Mechanisms: Research indicates that calcium ions from calcium chloride influence cellular signaling pathways and muscle contractions.
- Drug Interactions: In pharmacology, the presence of calcium ions can affect the absorption and efficacy of certain medications, particularly those that bind to calcium.
Several compounds share similarities with calcium chloride, dihydrate. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Solubility in Water | Main Uses |
|---|---|---|---|
| Calcium Chloride | CaCl₂ | Highly soluble | De-icing, food preservation |
| Magnesium Chloride | MgCl₂ | Highly soluble | De-icing, dust control |
| Sodium Chloride | NaCl | Highly soluble | Food seasoning, preservation |
| Potassium Chloride | KCl | Highly soluble | Fertilizers, food preservation |
Calcium chloride stands out due to its unique ability to act as both a source of calcium ions and a powerful dehydrating agent, making it indispensable in both industrial and biological applications .
Physical Description
Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals
White, odourless, hygroscopic powder or deliquescent crystals
Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline]
ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS.
Color/Form
Cubic crystals, granules or fused masses
White .. lumps of flakes
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
1670 °C
Heavy Atom Count
Taste
Density
2.15 g/cu cm at 25 °C
Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/
Density (at 25 °C): 2.2 g/cm³
Odor
Decomposition
Melting Point
MP: 260 °C /Calcium chloride monohydrate/
772 °C
UNII
Related CAS
10035-04-8 (dihydrate)
Drug Indication
Therapeutic Uses
Therapeutic Category: Electrolyte replacement. Has been used as diuretic, urinary acidifier, antiallergic
/SRP: Calcium gluconate has replaced many therapeudic indications for calcium chloride./ 10% Calcium Chloride Injection, USP is indicated (1) for the treatment of hypocalcemia in those conditions requiring a prompt increase in blood plasma calcium levels, (2) in the treatment of magnesium intoxication due to overdosage of magnesium sulfate and (3) to combat the deleterious effects of hyperkalemia as measured by electrocardiographic (ECG), pending correction of the increased potassium level in the extracellular fluid. 10% Calcium Chloride Injection, USP also may be used in cardiac resuscitation when weak or inadequate contractions return following defibrillation or when epinephrine injection has failed to strengthen myocardial contractions.
/EXPERIMENTAL THER:/ Between March 3, 1987 and Sept. 8, 1989, Intra-arterial calcium infusions were used to treat 28 patients (38 extremities) suffering hydrofluoric acid exposures that failed to respond to topical treatments. Although 18 of the injuries occurred at work, only 1 patient was using hydrofluoric acid in a concentration greater than 12%. Many of these products were available over the counter. Most patients did not wear protective equipment and had no concept of the danger of injury from the product. Onset of symptoms (pain, erythema and edema) was delayed from 1 to 6 hr after exposure. Arterial catheters were placed and the patient was begun on a protocol using 10 mL of 10% calcium chloride diluted with 40 ml normal saline and infused over a 4-hr period. Each patient was allowed a 4-8 hr rest period before assessing the need for additional infusions. Blood calcium, magnesium, phosphorus, PT, and PTT were, monitored. Infusions were repeated until there was no tenderness. Using tenderness as an end-point increased the number of infusions compared to previous reports. The mean number of infusions was 4.1 (range, 1-10). Success (complete healing) was 100%. There was a significant rise in serum calcium, but not to dangerous levels (range 9.3-12.8). There was also a significant fall in magnesium, which reached levels requiring magnesium intravenously. There were no significant changes in phosphorus, PT, and PTT.
For more Therapeutic Uses (Complete) data for CALCIUM CHLORIDE (7 total), please visit the HSDB record page.
Mechanism of Action
Impurities
Includes alkali chlorides (as NaCl) and magnesium chloride
Other CAS
Absorption Distribution and Excretion
A rat placenta was dually perfused in situ with modified Krebs fluid. Perfusion was carried out through the femoral artery on the maternal side and through the umbilical artery on the fetal side. Transfer of 45Ca2+ and 3(H)L-glucose across the placenta was measured in the maternal-fetal direction. The transcellular component of the maternal-fetal transport of Ca2+, Jmf,tc, was estimated from transfer rates of the two tracers and from Ca2+ concentration in maternal perfusate, [Ca2+]m. At [Ca2+]m of l.l mM (physiological concentration of Ca2+ in plasma) Jmf,tc was 92.4 + or - 13.7 nM min-l (mean + or - SD), which is about 90% of the transport expected in an intact placenta. The permeability-surface area product (PS) of the placenta to 3(H)L-glucose was 13.8 + or - 3.9 uL min-l, about 4 times higher than that expected in intact placenta. Transport of 45Ca2+ chanced rapidly when [Ca2+]m was varied. Kinetic constants of the transcellular transport of Ca2+ are the Michaelis constant~ Km, = 0.45 mM and the maximum rate of transport, Vmax, = 116 nM min-l. It follows from this that at physiological levels of Ca2+, transport of Ca2+ to the fetus is relatively independent of changes in [Ca2+]m. Strontium and barium (SrCl2 and BaC12, l mM) decreased Jmf,tc; the response was prompt and reversible. Magnesium (2 mM) had no effect. Maternal-fetal transport of 85Sr2+ and 133Ba2+ was decreased rapidly and reversibly by elevating [Ca2+]m from 0.35 to 2 mM. These observations suggest that Sr2+ and Ba2+ are transported across tile placenta by the Ca2+ transport system. This means that the transport is not substrate specific. Cadrium (1 mM-CdCl2) decreased Jmf,tc irreversibly with some latency. The slowness of the response suggests a non-competitive inhibition. Cadmium (0.02 mM-CdCl2) was without effect on Jmf,tc. 7. A Ca2+ channel blocker, nifedipine (10 uM), administered to the maternal side had no effect on Jmf,tc. /calcium salts/
The paracellular and trancellular components of Ca+2 transfer across the perfused human placental cotyledon was dissected and the nature of the transcellular component was explored. Transfer of 45 Ca+2 and ethylenediaminetetraacetic acid labeled with chromiun (51)CR was measured across the in vitro perfused cotyledon of the human placenta and paracellular and transcellular components of the transfer of Ca+2 were calculated from the transfer of the two tracers. The transcellular component of the Ca+2 transfer in the maternal-fetal direction represented about one third of the total maternal-fetal transfer. It was saturable sensitive to cyanide and insensitive to verapamil. The transcellular component in the fetal-maternal direction was not different from zero. The in vitro transfer rates correlated well with the transfer rates estimated for the in vivo situation from data published in the literature. There is a significant active transport of Ca+2 across the human placenta in the maternal-fetal direction. /calcium salts/
Metabolism Metabolites
Associated Chemicals
Wikipedia
Omethoate
Drug Warnings
Calcium chloride is contraindicated for cardiac resuscitation in the presence of ventricular fibrillation or in patients with the risk of existing digitalis toxicity.
This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 ug/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Rapid injection may cause the patient to complain of tingling sensations, a calcium taste, a sense of oppression or "heat wave". Injections of calcium chloride are accompanied by peripheral vasodilatation as well as a local "burning" sensation and there may be a moderate fall in blood pressure. Should perivascular infiltration occur, I.V. administration at that site should be discontinued at once. Local infiltration of the affected area with 1% procaine hydrochloride, to which hyaluronidase may be added, will often reduce venospasm and dilute the calcium remaining in the tissues locally. Local application of heat may also be helpful.
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> FIRMING_AGENT; -> JECFA Functional Classes
Methods of Manufacturing
... Produced in commercial quantities by several processes: (1) refining of natural brines, (2) the reaction of calcium hydroxide with ammonium chloride in the Solvay (synthetic) soda ash production, and (3) the reaction of hydrochloric acid with calcium carbonate.
General Manufacturing Information
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Paper Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Calcium chloride (CaCl2): ACTIVE
... Natural brines now account for approximately 70% of US calcium chloride production
Analytic Laboratory Methods
ANALYTE: CALCIUM; MATRIX: AIR; RANGE: 0.1-5.0 UG/ML, 4.2-210 UG/CU M; SENSITIVITY: 0.08 UG/ML; SOLUBLE DETECTION LIMITS: 0.005 UG/ML; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ATOMIC ABSORPTION SPECTROPHOTOMETRY. /CALCIUM/
WATER, GENERAL SAMPLE; ATOMIC ABSORPTION. /CALCIUM SALTS/
APHA Method 3120, Metals by Plasma Emmission Spectroscopy, Inductively coupled plasma spectrometry (ICP), detection limit 10 ug/l /Calcium/
For more Analytic Laboratory Methods (Complete) data for CALCIUM CHLORIDE (17 total), please visit the HSDB record page.
Clinical Laboratory Methods
Storage Conditions
Dry bulk calcium chloride can be stored in bins fabricated from most construction-grade steel materials. Care should be taken to minimize moisture. Venting should be limited to times of filling and discharging calcium chloride from the storage bin.
Liquid calcium chloride can be stored in either horizontal or vertical cylindrical tanks constructed of steel. Fiberglass and plastic may also be used within limits of strength and temperature.
Interactions
Diltiazem is commonly used to treat atrial fibrillation or flutter (AFF) with rapid ventricular response (RVR). Although it is very effective for rate control, up to an 18% prevalence of reported diltiazem-induced hypotension (defined by systolic blood pressure (SBP) < 90 mm Hg), and a mean of 9.7% hypotension have been reported from several studies totaling over 450 patients. This hypotension may complicate therapy. /This study/ objective was to determine if calcium chloride (CaCl2) pre-treatment would blunt a SBP drop after i.v. diltiazem, while allowing diltiazem to maintain its efficacy. A prospective, randomized, double-blind, placebo-controlled study was conducted. Seventy-eight patients with AFF and a ventricular rate of > or = 120 beats per minute were enrolled. Half received i.v. CaCl2 pre-treatment; the other half received placebo. All patients then received i.v. diltiazem in a standard, weight-based dose. A second dose of CaCl2 pre-treatment or placebo and diltiazem was given if clinically indicated for additional rate control. Both CaCl2 and placebo pre-treatment groups had equal lowering of heart rate (p < 0.001). There were no adverse events in the calcium pre-treatment study arm. One patient in the placebo group became paradoxically more tachycardic and apneic after the diltiazem infusion. Although i.v. CaCl2 seems to be equally safe compared to placebo as a pre-treatment in the management of AFF with RVR, /the researchers/ were unable to find a statistically significant blunting of SBP drop with CaCl2 i.v. pre-treatment.
Catharanthus roseus (L.) G. Don. plants were grown with NaCl and CaCl2 in order to study the effect of CaCl2 on NaCl-induced oxidative stress in terms of lipid peroxidation (TBARS content), H2O2 content, osmolyte concentration, proline (PRO)-metabolizing enzymes, antioxidant enzyme activities, and indole alkaloid accumulation. The plants were treated with solutions of 80 mM NaCl, 80 mM NaCl with 5 mM CaCl2 and 5 mM CaCl2 alone. Groundwater was used for irrigation of control plants. Plants were uprooted randomly on 90 days after sowing (DAS). NaCl-stressed plants showed increased TBARS, H2O2, glycine betaine (GB) and PRO contents, decreased proline oxidase (PROX) activity, and increased gamma-glutamyl kinase (gamma-GK) activity when compared to control. Addition of CaCl2 to NaCl-stressed plants lowered the PRO concentration by increasing the level of PROX and decreasing the gamma-GK activities. Calcium ions increased the GB contents. CaCl2 appears to confer greater osmoprotection by the additive role with NaCl in GB accumulation. The antioxidant enzymes superoxide dismutase (SOD), peroxidase (POX) and catalase (CAT) were increased under salinity and further enhanced due to CaCl2 treatment. The NaCl-with-CaCl2-treated C. roseus plants showed an increase in total indole alkaloid content in shoots and roots when compared to NaCl-treated and untreated plants.
/This study was conducted/ to evaluate the hemodynamic effects of calcium chloride in a canine model of acute propranolol toxicity. Two minutes after the completion of a propranolol infusion (10 mg/kg), a bolus of 0.125 mL/kg 10% CaCl solution followed by an infusion of 0.375 mL/kg over the next 30 minutes or a bolus and subsequent infusion of an equivalent volume of normal saline solution was administered to each dog. CaCl yielded significant improvements in propranolol-induced decreases in cardiac index and stroke volume compared with saline solution-treated control animals (overall alpha = 0.05). Furthermore, CaCl administration resulted in earlier improvement in propranolol-induced alterations in mean arterial pressure, maximal left ventricular pressure change over time, and peripheral vascular resistance compared with saline solution (overall alpha = 0.05). We observed no difference between treatment groups in response to propranolol-induced bradycardia or QRS-interval prolongation. In this model of acute propranolol toxicity, CaCl therapy improved depressed hemodynamic status, mainly by a positive inotropic action.
For more Interactions (Complete) data for CALCIUM CHLORIDE (16 total), please visit the HSDB record page.
